Lipophilicity Modulation: 4-Chlorophenoxy vs. Unsubstituted Phenoxy and 2-Fluorophenoxy Analogs
The computed partition coefficient (XLogP3) for the target 4-chlorophenoxy compound is 3.0, compared to 2.7 for the direct 2-fluorophenoxy analog (CAS 2034436-78-5) and a predicted value of approximately 2.4–2.6 for the unsubstituted phenoxy derivative . The ΔlogP of +0.3 to +0.6 translates to a roughly 2- to 4-fold increase in lipophilicity for the 4‑chlorophenoxy variant, placing it closer to the optimal logP window (3–4) for CNS permeability while remaining within generally acceptable oral drug-likeness space [1].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 2‑Fluorophenoxy analog (CAS 2034436‑78‑5): XLogP3 = 2.7; Unsubstituted phenoxy analog: predicted XLogP ≈ 2.4–2.6 |
| Quantified Difference | ΔXLogP3 = +0.3 (vs. 2‑fluorophenoxy); ΔXLogP3 ≈ +0.4 to +0.6 (vs. unsubstituted phenoxy) |
| Conditions | XLogP3 algorithm (PubChem/CACTVS); computed from SMILES: CC(=O)c1ccc(CCNC(=O)COc2ccc(Cl)cc2)s1 |
Why This Matters
A logP difference of 0.3–0.6 can significantly shift passive membrane permeability and off-target binding profiles; procurement of the precise 4-chlorophenoxy compound eliminates this source of between-batch variability in permeability-limited assays.
- [1] Waring, M.J. (2010) 'Lipophilicity in drug discovery', Expert Opinion on Drug Discovery, 5(3), pp. 235–248. doi:10.1517/17460441003605098. View Source
